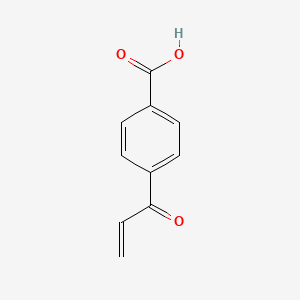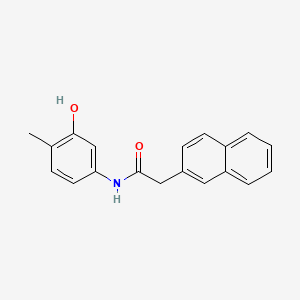
2,5-diethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core substituted with diethoxy groups at the 2 and 5 positions and a 3-methyl-2-pyridinyl group attached to the nitrogen atom. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with Diethoxy Groups: The benzenesulfonyl chloride is then subjected to a nucleophilic substitution reaction with diethanolamine to introduce the diethoxy groups at the 2 and 5 positions.
Attachment of the Pyridinyl Group: The final step involves the reaction of the intermediate with 3-methyl-2-pyridinylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2,5-diethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The diethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
科学研究应用
2,5-diethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2,5-diethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for bacterial DNA synthesis, thereby exerting its antimicrobial effects.
相似化合物的比较
Similar Compounds
2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Similar structure but with methoxy groups instead of diethoxy groups.
2,5-diethoxy-N-(2-pyridinyl)benzenesulfonamide: Similar structure but with a 2-pyridinyl group instead of a 3-methyl-2-pyridinyl group.
Uniqueness
2,5-diethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-2-pyridinyl group may enhance its binding affinity to bacterial enzymes compared to other similar compounds.
属性
分子式 |
C16H20N2O4S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
2,5-diethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-4-21-13-8-9-14(22-5-2)15(11-13)23(19,20)18-16-12(3)7-6-10-17-16/h6-11H,4-5H2,1-3H3,(H,17,18) |
InChI 键 |
IQGKOTBXNPZVBH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=C(C=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-benzofuran-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368135.png)
![1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B13368140.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13368153.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B13368156.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368160.png)

![Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate](/img/structure/B13368188.png)
![6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368189.png)
![(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one](/img/structure/B13368191.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13368204.png)
![Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368216.png)
![2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13368220.png)
